3-Pyridineethanol

Descripción general

Descripción

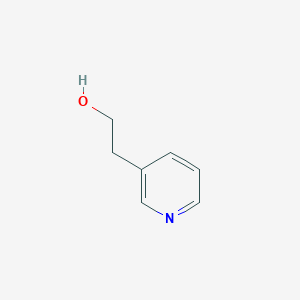

3-Pyridineethanol (CAS 6293-56-7), also known as 2-(3-pyridyl)ethanol or 3-(2-hydroxyethyl)pyridine, is a pyridine derivative with a hydroxyethyl substituent at the 3-position of the pyridine ring. Its molecular formula is C₇H₉NO, and it has a molecular weight of 123.16 g/mol . This compound is widely used as a pharmaceutical intermediate and building block in organic synthesis due to its reactive hydroxyl and pyridyl groups. Commercial preparations typically report purities ≥98% .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Pyridineethanol can be synthesized through several methods. One common approach involves the reduction of 3-pyridinecarboxaldehyde using sodium borohydride in methanol. Another method includes the catalytic hydrogenation of 3-pyridinecarboxylic acid esters.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-pyridinecarboxylic acid esters. This method is preferred due to its efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 3-pyridinecarboxylic acid.

Reduction: It can be reduced to form 3-pyridinemethanol.

Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Pyridinecarboxylic acid.

Reduction: 3-Pyridinemethanol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3-Pyridineethanol serves as a versatile building block in pharmaceutical chemistry. Its derivatives are synthesized for various therapeutic purposes, including:

- Anticancer Agents : Research has indicated that certain derivatives of this compound exhibit significant anticancer properties. For example, a study highlighted the synthesis of pyridine heterocyclic hybrids that demonstrated potent antiproliferative activity against breast cancer cells, achieving an 81% inhibition rate in vitro and substantial tumor size reduction in vivo .

- Antimicrobial Agents : Compounds derived from this compound have shown efficacy against various microbial strains. The structural modifications of this compound can enhance its bioactivity and selectivity against pathogens.

- Neurological Disorders : Some studies suggest that this compound and its derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Agrochemical Applications

In agrochemistry, this compound is utilized as an intermediate in the synthesis of various agrochemicals. Its applications include:

- Pesticides : The compound is used to develop novel pesticide formulations that are more effective and environmentally friendly.

- Fungicides : Certain derivatives have shown antifungal properties, making them suitable candidates for agricultural fungicides.

Organic Synthesis

This compound is a crucial intermediate in organic synthesis due to its reactive hydroxymethyl group. It participates in various chemical reactions:

- Nucleophilic Substitution Reactions : The hydroxymethyl group can act as a nucleophile, facilitating the formation of new carbon-carbon bonds.

- Formation of Complexes : The compound can form complexes with metal ions, which are useful in catalysis and materials science. For instance, gold(III) complexes containing 2-pyridineethanol have been synthesized and characterized for their structural properties and potential applications .

Data Table: Summary of Applications

Case Studies

- Anticancer Activity Study :

- Synthesis of Gold(III) Complexes :

Mecanismo De Acción

The mechanism of action of 3-Pyridineethanol involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, influencing cellular signaling pathways. Its hydroxyl group allows it to form hydrogen bonds, which can affect its binding affinity and specificity for different targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

6-Methyl-3-pyridineethanol

- CAS : 100189-17-1

- Structure: 3-Pyridineethanol with a methyl group at the 6-position of the pyridine ring.

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Physical Properties :

Comparison: The methyl group at the 6-position increases molecular weight and hydrophobicity (higher Log Kow inferred from structural analogy) compared to this compound.

α-Methyl-3-pyridinemethanol

- CAS : 4754-27-2

- Structure: Features a methyl group on the ethanol chain (α to the hydroxyl group) attached to the pyridine ring.

- Molecular Formula: C₈H₁₁NO

- Molecular Weight : 137.18 g/mol

- Synonyms: 1-(3-Pyridinyl)ethanol, NSC 526489 .

This structural difference could limit its utility in certain coupling reactions but may enhance stability in acidic or basic conditions.

3-Pyridinemethanol

- CAS : 100-55-0

- Structure : Hydroxymethyl group (-CH₂OH) at the 3-position of pyridine.

- Molecular Formula: C₆H₇NO

- Molecular Weight : 109.13 g/mol .

Comparison: The absence of an ethylene spacer between the hydroxyl and pyridine groups reduces conformational flexibility compared to this compound. This difference may lead to distinct hydrogen-bonding interactions and solubility profiles (e.g., lower Log Kow due to shorter alkyl chain).

Physicochemical Properties

Table 1: Key Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) | Water Solubility (mg/L) | Log Kow* |

|---|---|---|---|---|---|

| This compound | 123.16 | ~246† | 0.0142‡ | High (polar groups) | ~0.5 |

| 6-Methyl-3-pyridineethanol | 137.18 | 246.7 | 0.0142 | Moderate | ~1.2 |

| 3-Pyridinemethanol | 109.13 | N/A | N/A | High | ~0.1 |

*Estimated using EPI Suite or structural analogy. †Inferred from similar derivatives . ‡Data from 6-Methyl-3-pyridineethanol used as a proxy due to structural similarity .

Key Findings :

- Hydrophobicity: 6-Methyl-3-pyridineethanol > this compound > 3-Pyridinemethanol.

- Volatility : All compounds exhibit low vapor pressure, making them suitable for liquid-phase reactions.

Industrial and Pharmaceutical Relevance

- This compound: Serves as a precursor in antihypertensive and antiviral drug candidates. Its hydroxyl group facilitates conjugation with bioactive moieties .

- 6-Methyl-3-pyridineethanol: Explored in agrochemicals for fungicide development due to enhanced membrane permeability from the methyl group .

- 3-Pyridinemethanol: Utilized in metal-organic frameworks (MOFs) and coordination chemistry due to its compact structure .

Actividad Biológica

3-Pyridineethanol, also known as 2-(3-pyridyl)ethanol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring substituted with an ethanol group. Its structure can be represented as follows:

This compound's unique structure enables it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain pyridine derivatives possess strong antibacterial activity against Gram-positive bacteria. In particular, modifications to the pyridine structure can enhance this activity, making them potential candidates for developing new antibiotics .

Table 1: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4-8 µg/mL |

| This compound | Streptococcus pneumoniae | 2-4 µg/mL |

| This compound | Enterococcus faecalis | 16-32 µg/mL |

Neuroprotective Effects

This compound has been studied for its neuroprotective effects. It has been suggested that compounds containing a pyridine moiety can modulate neurotransmitter systems and exhibit antioxidant properties. This activity is particularly relevant in the context of neurodegenerative diseases .

Case Study: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal damage and improved cognitive function. The mechanisms involved include the modulation of oxidative stress pathways and enhancement of synaptic plasticity.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.

- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby protecting cells from oxidative damage.

- Modulation of Enzymatic Activity : Studies suggest that it can inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Research indicates that at high doses, it may exhibit cytotoxic effects; however, at therapeutic doses, it shows a favorable safety profile .

Table 2: Toxicity Data

| Endpoint | Observations |

|---|---|

| Acute Toxicity (LD50) | >1000 mg/kg (oral in rats) |

| Skin Irritation | Mild irritant |

| Eye Irritation | Moderate irritant |

Análisis De Reacciones Químicas

Dehydration Reactions

3-Pyridineethanol undergoes acid-catalyzed dehydration to form alkenes or ethers, depending on reaction conditions.

Dehydration to Alkenes

Using POCl₃ as a dehydrating agent:

-

Dichlorophosphate Intermediate Formation : The hydroxyl group reacts with POCl₃ to form a dichlorophosphate ester.

-

E2 Elimination : Pyridine (as a base) abstracts a β-hydrogen, leading to the formation of a double bond via elimination .

Reaction Pathway :

Catalytic Dehydration on Alumina

On γ-Al₂O₃ at 573–623 K, this compound dehydrates via parallel pathways:

-

Ethene Formation : Dominates at higher temperatures (623 K) with a rate of 0.12 sites nm⁻² .

-

Ether Formation : Favored at lower temperatures (573 K) with a rate of 0.14 sites nm⁻² .

Table 2: Dehydration Pathways on γ-Al₂O₃

| Product | Site Density (sites nm⁻²) | Temperature | Inhibition by Pyridine |

|---|---|---|---|

| Ethene | 0.12 | 623 K | Strong |

| Diethyl Ether | 0.14 | 573 K | Moderate |

Pyridine competitively adsorbs on Lewis acid sites, suppressing ethene formation more significantly than ethers .

Esterification

The hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters:

-

Catalyst : Typically employs DMAP (4-dimethylaminopyridine) for accelerated kinetics.

Oxidation

Controlled oxidation with CrO₃ or KMnO₄ yields 3-pyridineacetic acid:

-

Selectivity : Dependent on stoichiometry and temperature; over-oxidation to CO₂ is minimized at 0–5°C.

Q & A

Q. Basic: What are the common synthetic routes for 3-Pyridineethanol, and how do reaction conditions influence yield?

This compound is typically synthesized via Grignard reactions or ester hydrolysis. For example, Grignard reagents (e.g., phenylmagnesium bromide) react with pyridine derivatives, followed by acid workup to yield the alcohol . Alternatively, hydrolysis of esters like 3-pyridyl acetate under basic conditions (e.g., KOH in ethanol/water at 20°C for 20 hours) achieves high yields (98% in some protocols) . Key factors include solvent polarity (ethanol enhances nucleophilicity), temperature control (room temperature minimizes side reactions), and catalyst selection (e.g., iodine for initiating Grignard reactions) .

Q. Advanced: How can researchers optimize solvent systems and catalysts to improve regioselectivity in this compound synthesis?

Regioselectivity challenges arise in pyridine functionalization due to competing reaction sites. Mixed solvents (e.g., DMSO with polar protic solvents) can stabilize transition states, directing substitution to the 3-position . Catalysts like iodine or Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution kinetics. Computational modeling (DFT studies) can predict electron density distribution on the pyridine ring, guiding solvent/catalyst selection . For example, fluorination protocols using KF in DMSO show higher 3-position specificity compared to aqueous systems .

Q. Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Standard methods include:

- NMR Spectroscopy : H NMR confirms hydroxyl proton integration (~1.5 ppm) and aromatic protons (7.0–8.5 ppm). C NMR identifies the pyridine ring carbons and ethanol moiety .

- IR Spectroscopy : O-H stretch (~3300 cm), C-O stretch (~1050 cm), and pyridine ring vibrations (1600–1450 cm) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR/IR)?

Contradictions often arise from impurities or tautomerism. For example, unexpected H NMR peaks may indicate residual solvents (e.g., DMSO-d6 at 2.5 ppm) or byproducts like unreacted esters. Iterative purification (e.g., column chromatography) and spiking experiments with known standards can isolate the target compound . For IR discrepancies, compare with computational spectra (DFT-predicted vibrations) to identify misassigned peaks . Principal contradiction analysis (identifying dominant factors like solvent traces) helps prioritize troubleshooting steps .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Storage : Keep in airtight containers away from oxidizers; desiccate to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with mild acids (e.g., dilute HCl) before disposal in designated organic waste .

Q. Advanced: How can researchers mitigate hazards during large-scale synthesis of this compound?

Scale-up introduces risks like exothermic reactions and solvent flammability. Implement:

- Process Analytical Technology (PAT) : Real-time monitoring of temperature/pH to prevent runaway reactions .

- Inert Atmosphere : Use nitrogen to suppress oxidation during Grignard reactions .

- Spill Control : Pre-plan neutralization protocols (e.g., citric acid for alkali spills) and containment barriers .

Q. Basic: What are the biological applications of this compound in current research?

This compound serves as a precursor for bioactive molecules, including:

- Antimicrobial Agents : Derivatives with fluorinated groups (e.g., 6-fluoro analogs) show enhanced bacterial membrane penetration .

- Neurological Probes : Ethanolamine-modified pyridines act as acetylcholine receptor modulators .

Q. Advanced: How can researchers design assays to evaluate this compound’s bioactivity while minimizing false positives?

- Counter-Screening : Use orthogonal assays (e.g., fluorescence-based and enzymatic tests) to confirm target engagement .

- Metabolic Stability Tests : Incubate with liver microsomes to identify rapid degradation products that may skew results .

- Negative Controls : Include pyridine analogs without the ethanol group to isolate the pharmacophore’s role .

Q. Basic: What strategies are effective for literature reviews on this compound’s physicochemical properties?

- Database Filters : Use SciFinder or Reaxys with keywords "this compound" + "solubility"/"pKa". Exclude patents and non-peer-reviewed sources .

- Critical Appraisal : Prioritize studies with full experimental details (e.g., solvent purity, temperature) over brief communications .

Q. Advanced: How can researchers address gaps in published data on this compound’s reactivity?

Propiedades

IUPAC Name |

2-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWSASPSYAWQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212134 | |

| Record name | 3-Pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-56-7 | |

| Record name | 3-Pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE9P33Y7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.